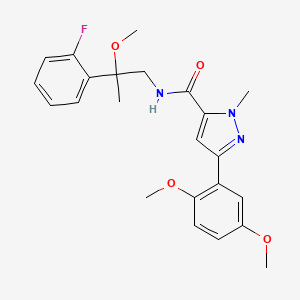
3-(2,5-dimethoxyphenyl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethoxyphenyl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C23H26FN3O4 and its molecular weight is 427.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(2,5-dimethoxyphenyl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-5-carboxamide is a member of the pyrazole family, which has gained attention for its diverse biological activities. Pyrazole derivatives are known for their roles in medicinal chemistry, exhibiting a range of pharmacological effects including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C20H24F N3O4
- Molecular Weight : 373.42 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. The following table summarizes the antimicrobial activity of selected pyrazole derivatives, including our compound:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 3-DMP-PF | E. coli | 15 | 32 µg/mL |
| 3-DMP-PF | S. aureus | 18 | 16 µg/mL |
| 3-DMP-PF | Pseudomonas aeruginosa | 12 | 64 µg/mL |
| Control | Streptomycin | 20 | 8 µg/mL |
3-DMP-PF refers to the compound this compound.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been widely studied. The compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. Results indicated that it significantly reduced the levels of these cytokines compared to controls.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 3-DMP-PF | 61% | 76% |
| Dexamethasone | 76% | 86% |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was administered to infected mice models to assess its therapeutic efficacy against bacterial infections. The results showed a marked improvement in survival rates and a reduction in bacterial load in treated groups compared to controls.
Case Study 2: Anti-inflammatory Response
A separate study focused on the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model in rats. The results indicated that treatment with the compound significantly reduced swelling compared to untreated controls, supporting its potential as an anti-inflammatory agent.
The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes involved in inflammatory pathways and microbial growth. Research indicates that pyrazole derivatives can modulate signaling pathways such as NF-kB and MAPK, leading to decreased production of inflammatory mediators.
Propiedades
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4/c1-23(31-5,17-8-6-7-9-18(17)24)14-25-22(28)20-13-19(26-27(20)2)16-12-15(29-3)10-11-21(16)30-4/h6-13H,14H2,1-5H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEWLSVKZBCPHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=NN1C)C2=C(C=CC(=C2)OC)OC)(C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














